3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid

Drug metabolism Pharmacokinetics Carbidopa metabolite profiling

3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid (CAS 54737-52-9), also known as vanillyllactic acid or Carbidopa Impurity 5, is a phenylpropanoic acid derivative with the molecular formula C₁₁H₁₄O₅ and a monoisotopic mass of 226.0841 Da. This compound is a minor urinary metabolite of carbidopa, the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor co-administered with levodopa for Parkinson's disease management.

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
CAS No. 54737-52-9
Cat. No. B6602310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid
CAS54737-52-9
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)O
InChIInChI=1S/C11H14O5/c1-11(15,10(13)14)6-7-3-4-8(12)9(5-7)16-2/h3-5,12,15H,6H2,1-2H3,(H,13,14)
InChIKeyYNNLUYGFVUZDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid (CAS 54737-52-9): Chemical Identity, Pharmacological Origin, and Structural Classification


3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid (CAS 54737-52-9), also known as vanillyllactic acid or Carbidopa Impurity 5, is a phenylpropanoic acid derivative with the molecular formula C₁₁H₁₄O₅ and a monoisotopic mass of 226.0841 Da . This compound is a minor urinary metabolite of carbidopa, the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor co-administered with levodopa for Parkinson's disease management [1]. Structurally, it features a 4-hydroxy-3-methoxyphenyl (guaiacyl) ring linked to a 2-methyllactic acid backbone (α-hydroxy-α-methylpropanoic acid), distinguishing it from other carbidopa metabolites that lack either the α-hydroxyl or the α-methyl substituent [2]. It is classified as an extremely weak acidic compound based on its predicted pKa [3].

Why 3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid Cannot Be Interchanged with Other Carbidopa Metabolites or Phenylpropanoid Analogs


Carbidopa undergoes multistep metabolic degradation yielding at least seven structurally distinct urinary metabolites, including the 2-methyllactic acid derivatives (compounds V and VI) and the 2-methylpropionic acid derivatives (compounds II and III), each differing in the oxidation state at the α-carbon and the substitution pattern on the aromatic ring [1]. These structural variations produce measurable differences in chromatographic retention, mass spectrometric fragmentation, physicochemical properties such as logP and logD, and cross-species urinary excretion abundance, meaning that selection of the wrong analog as an analytical reference standard or metabolic probe can lead to misidentification of impurity peaks, inaccurate quantification, or erroneous metabolic pathway assignment in preclinical and clinical studies [2].

Quantitative Comparative Evidence for 3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid (CAS 54737-52-9) Against Closest Analogs


Cross-Species Urinary Excretion Abundance: Target Compound vs. Major Carbidopa Metabolites II and III

In a definitive cross-species metabolism study of carbidopa in human, rhesus monkey, dog, and rat, Metabolite V (3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid) was quantified as representing less than 5% of total urinary radioactivity in the dog. By contrast, the non-α-hydroxylated analog Metabolite II (2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid) accounted for ~10% in human and monkey and 16% in dog, while Metabolite III (2-methyl-3,4-dihydroxyphenylpropionic acid) represented 10%, 17%, and 19% in human, monkey, and dog, respectively [1].

Drug metabolism Pharmacokinetics Carbidopa metabolite profiling

Predicted LogP and LogD Comparison: Target Compound vs. Vanillactic Acid (Des-methyl Analog)

The presence of the α-methyl group in the target compound increases lipophilicity relative to the des-methyl analog vanillactic acid (CAS 2475-56-1). ChemAxon-predicted logP for the target compound is 1.16 [1], whereas vanillactic acid has a ChemAxon-predicted logP of 0.72 [2]. Similarly, ACD/LogD at pH 7.4 is −2.81 for the target compound versus −3.28 for vanillactic acid , indicating the target compound is consistently less hydrophilic at physiological pH.

Physicochemical profiling Lipophilicity ADMET prediction

Structural and Metabolic Origin Differentiation from Endogenous Catecholamine Metabolite Vanillactic Acid

The target compound (α-methyl-α-hydroxy substitution) is exclusively a metabolite of the synthetic drug carbidopa, formed via loss of the hydrazine moiety and O-methylation [1]. Vanillactic acid (α-unsubstituted, CAS 2475-56-1), despite sharing the 4-hydroxy-3-methoxyphenyl core, is an endogenous metabolite of levodopa and dopamine catabolism and is a biomarker for aromatic L-amino acid decarboxylase (AADC) deficiency [2]. The α-methyl group in the target compound is derived from the α-methyl substituent of carbidopa and is absent in endogenous vanillactic acid.

Metabolic pathway specificity Biomarker selectivity Parkinson's disease pharmacology

Certified Reference Standard Availability for Regulatory-Compliant Carbidopa Impurity Testing

The target compound is commercially available as 'Carbidopa Impurity 5' from multiple vendors with full characterization data compliant with ICH and pharmacopeial guidelines, supporting analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) during commercial carbidopa production [1]. The compound is recommended for storage at 2–8°C with solubility in acetonitrile .

Pharmaceutical quality control Reference standard ANDA impurity profiling

Recommended Application Scenarios for 3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid (CAS 54737-52-9) Based on Verified Quantitative Evidence


Carbidopa ANDA Impurity Profiling and Stability-Indicating Method Validation

This compound serves as the certified reference standard for Carbidopa Impurity 5 in HPLC and LC-MS/MS methods designed for ANDA regulatory submissions. Its documented low urinary abundance (< 5%) relative to major impurities II and III [1] necessitates that method sensitivity limits be validated at levels appropriate for a minor metabolite impurity, and its distinct predicted logP (1.16) relative to other impurities ensures chromatographic resolution via reverse-phase separation [2].

Cross-Species Preclinical Carbidopa Metabolism Studies in Rodent and Non-Rodent Models

Because the Vickers et al. (1975) study quantified this metabolite at < 5% urinary radioactivity in dog, with species-dependent variation across human, monkey, dog, and rat [1], this compound provides a species-specific metabolic marker for comparative drug metabolism investigations. Its unique α-methyl-α-hydroxy architecture, which arises exclusively from the carbidopa core scaffold, enables unambiguous differentiation from endogenous catecholamine metabolites such as vanillactic acid [3].

Pharmacopeial Monograph Compliance and Batch Release Testing for Carbidopa API

GMP-compliant QC laboratories conducting batch release testing of carbidopa active pharmaceutical ingredient (API) require this impurity reference standard to establish system suitability, determine relative response factors, and quantify this specific impurity against acceptance criteria. Vendor-supplied characterization data compliant with ICH guidelines [4] provides the traceability documentation necessary for regulatory inspections.

Human ADME Studies Requiring Carbidopa-Specific Metabolite Quantification

In clinical pharmacokinetic studies of levodopa/carbidopa combination products (e.g., RYTARY, Sinemet), where the FDA label identifies only the two major carbidopa metabolites [5], measurement of this minor metabolite can provide supplementary data on the completeness of carbidopa metabolic profiling. Its physicochemical differentiation (LogD₇.₄ = −2.81) from vanillactic acid (LogD₇.₄ = −3.28) requires compound-specific extraction and ionization optimization for accurate bioanalytical quantification.

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